2,2'-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxyphenyl groups and dioxaborolane moieties, making it an interesting subject for research in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a fluorene derivative is coupled with boronic acid derivatives under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several notable applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Its structural features allow for the development of advanced materials with specific optical and electronic characteristics.
Chemical Synthesis:
Mechanism of Action
The mechanism by which 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily related to its ability to participate in π-conjugation and charge transfer processes. The fluorene core and dioxaborolane groups facilitate intramolecular charge transfer, enhancing the compound’s electronic properties . This makes it particularly effective in applications requiring efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-(hexyloxy)phenyl)fluorene: Similar in structure but lacks the dioxaborolane groups, affecting its electronic properties.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the dioxaborolane moiety but differ in the core structure, leading to variations in their chemical behavior and applications.
Uniqueness
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its combination of a fluorene core with dioxaborolane groups, providing a unique set of electronic and structural properties. This makes it particularly valuable in fields like organic electronics and materials science, where such properties are crucial for performance and functionality.
Properties
Molecular Formula |
C49H64B2O6 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
2-[9,9-bis(4-hexoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C49H64B2O6/c1-11-13-15-17-31-52-39-25-19-35(20-26-39)49(36-21-27-40(28-22-36)53-32-18-16-14-12-2)43-33-37(50-54-45(3,4)46(5,6)55-50)23-29-41(43)42-30-24-38(34-44(42)49)51-56-47(7,8)48(9,10)57-51/h19-30,33-34H,11-18,31-32H2,1-10H3 |
InChI Key |
KBAJMBMPKAWRCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCC)C6=CC=C(C=C6)OCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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